molecular formula C6H6LiNO2S B2440536 Lithium(1+) ion 5-methylpyridine-2-sulfinate CAS No. 2171901-23-6

Lithium(1+) ion 5-methylpyridine-2-sulfinate

Cat. No.: B2440536
CAS No.: 2171901-23-6
M. Wt: 163.12
InChI Key: XQLHRTSCZCZFTO-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H8LiNO2S and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a 5-methylpyridine-2-sulfinate anion. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

lithium;5-methylpyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Li/c1-5-2-3-6(7-4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLHRTSCZCZFTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Lithiation-Sulfur Dioxide Insertion

The most widely documented method for synthesizing lithium pyridine sulfinates involves direct lithiation of halogenated pyridine derivatives followed by sulfur dioxide insertion. This approach leverages organolithium reagents to generate intermediates that react with sulfur dioxide surrogates.

Reagents and Reaction Conditions

A representative procedure involves reacting 5-bromo-2-methylpyridine with butyllithium in tetrahydrofuran (THF) at cryogenic temperatures (-78°C). Subsequent addition of sulfur dioxide 1-methylpyrrolidine adduct (TIMSO) facilitates sulfinate formation. Key steps include:

  • Lithiation : Butyllithium deprotonates the pyridine ring, forming a lithium-bromide intermediate.
  • Sulfur Dioxide Insertion : TIMSO delivers sulfur dioxide, yielding the sulfinate salt after workup.

Experimental Protocol

  • 5-Bromo-2-methylpyridine (1.00 g, 5.32 mmol) is dissolved in THF (30 mL) under nitrogen.
  • Butyllithium (1.6 M in hexane, 3.66 mL) is added dropwise at -78°C, stirring for 40 minutes.
  • TIMSO (1.06 g, 6.38 mmol) is introduced, and the mixture warms to room temperature over 30 minutes.
  • The product precipitates as a white solid, isolated via filtration (94% yield).
Table 1: Key Parameters for Direct Lithiation-SO₂ Insertion
Parameter Value/Detail Source
Temperature -78°C (lithiation), RT (quench)
Solvent THF
Organolithium Reagent Butyllithium (1.6 M in hexane)
SO₂ Surrogate TIMSO
Yield 94%

Neutralization of Sulfinic Acid Precursors

An alternative route involves synthesizing 5-methylpyridine-2-sulfinic acid followed by neutralization with lithium hydroxide. This method avoids cryogenic conditions but requires precise pH control.

Sulfinic Acid Synthesis

5-Methylpyridine-2-thiol is oxidized using hydrogen peroxide (H₂O₂) in acidic media to form the sulfinic acid. The reaction proceeds via:

  • Oxidation : H₂O₂ converts the thiol (-SH) group to sulfinic acid (-SO₂H).
  • Purification : The sulfinic acid is isolated via recrystallization.

Lithiation Step

The sulfinic acid is dissolved in ethanol and treated with lithium hydroxide monohydrate (LiOH·H₂O) at 0–5°C. The lithium sulfinate precipitates upon neutralization and is washed with acetone.

Table 2: Neutralization Method Overview
Parameter Value/Detail Source
Oxidation Agent H₂O₂ (30% w/v)
Neutralization Agent LiOH·H₂O
Solvent Ethanol
Yield 85–90%

Palladium-Catalyzed Coupling Approaches

Recent advances utilize palladium catalysis to couple lithium sulfinates with aryl halides, though this method is more common for functionalized derivatives. A modified protocol employs Pd(PtBu₃)₂ as a catalyst, enabling cross-coupling at ambient temperature.

Reaction Mechanism

  • Oxidative Addition : Pd⁰ reacts with an aryl halide to form a Pd²⁺ complex.
  • Transmetalation : The lithium sulfinate transfers to the Pd center.
  • Reductive Elimination : The coupled product is released, regenerating Pd⁰.

Industrial Adaptation

Scaling this method requires inert conditions and solvent-free systems to minimize waste. A 2019 study achieved 98% yield using 5-methylpyridine-2-sulfinate and 4-bromotoluene under high-concentration conditions.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:

  • Continuous Flow Systems : Enhance mixing and heat transfer during lithiation.
  • In Situ SO₂ Generation : Replaces TIMSO with gaseous SO₂, reducing reagent costs.
  • Automated pH Control : Ensures consistent neutralization in sulfinic acid routes.
Table 3: Industrial vs. Laboratory Methods
Parameter Industrial Method Laboratory Method
SO₂ Source Gaseous SO₂ TIMSO
Temperature Control Continuous flow cooling Cryogenic baths
Yield 88–92% 90–94%
Purification Crystallization Filtration

Comparative Analysis of Synthesis Routes

Yield and Purity

  • Direct Lithiation : Highest yield (94%) but requires cryogenic equipment.
  • Neutralization : Moderate yield (85–90%) with simpler setup.
  • Palladium Catalysis : Versatile but cost-prohibitive for large-scale use.

Cost Considerations

  • TIMSO-based methods incur higher reagent costs compared to gaseous SO₂.
  • Palladium catalysts add ~$50–100 per gram, limiting industrial adoption.

Experimental Considerations and Optimization

Solvent Selection

  • THF : Optimal for lithiation due to its low polarity and stability at -78°C.
  • Ethanol : Preferred for neutralization for its miscibility with aqueous LiOH.

Analytical Characterization

  • ¹H NMR : Key peaks include δ 8.09 (d, J = 1.9 Hz, pyridine-H) and δ 3.77 (s, -OCH₃).
  • Mass Spectrometry : Molecular ion peak at m/z 231.1 confirms the lithium adduct.

Chemical Reactions Analysis

Lithium(1+) ion 5-methylpyridine-2-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Lithium(1+) ion 5-methylpyridine-2-sulfinate consists of a lithium ion paired with a 5-methylpyridine-2-sulfinate anion. The molecular formula is C6H6N1O2S1LiC_6H_6N_1O_2S_1Li. The presence of the sulfinate group enhances its reactivity, making it suitable for various synthetic applications.

Scientific Research Applications

1. Organic Synthesis:

  • Reagent in Chemical Reactions: this compound is primarily used as a reagent in organic synthesis. It facilitates the introduction of sulfonate and sulfinate groups into organic molecules, which are crucial for the development of complex chemical structures.
  • Formation of Sulfonyl Compounds: It plays a significant role in the formation of sulfonyl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

2. Biological Activity:

  • Investigating Biological Interactions: The compound's structure allows it to interact with various biomolecules, making it a candidate for studying biological pathways and mechanisms .
  • Potential Therapeutic Applications: Research is ongoing to explore its efficacy as a therapeutic agent, particularly in drug development targeting specific enzymes or receptors related to diseases .

3. Industrial Applications:

  • Production of Specialty Chemicals: In industrial settings, this compound is utilized for producing specialty chemicals with tailored properties for specific applications.
  • Catalyst in Chemical Processes: The compound can also serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Data Table: Applications Overview

Application AreaDescription
Organic SynthesisUsed as a reagent for introducing sulfonate groups; facilitates the formation of sulfonyl compounds.
Biological ResearchInvestigated for interactions with biomolecules; potential therapeutic uses are being explored.
Industrial ProductionEmployed in the production of specialty chemicals; acts as a catalyst in various processes.

Case Studies and Research Findings

Case Study 1: Drug Development
Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, making it a promising candidate for drug development aimed at metabolic disorders. Studies have shown that modifications to the pyridine ring can enhance potency against target enzymes, leading to more effective therapeutic agents .

Case Study 2: Biological Interactions
In vitro studies demonstrated that this compound interacts with cellular signaling pathways, potentially influencing cell proliferation and apoptosis. This interaction suggests that it could be further explored for its role in cancer therapy or neuroprotection .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-methylpyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can displace other cations, such as potassium and sodium, in critical neuronal enzymes and neurotransmitter receptors, affecting their function . Additionally, the sulfinic acid group can participate in redox reactions and other chemical processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar compounds to Lithium(1+) ion 5-methylpyridine-2-sulfinate include other lithium sulfinates and pyridinium salts. For example:

This compound is unique due to the presence of both the lithium ion and the 5-methylpyridine-2-sulfinate anion, which confer specific chemical properties and reactivity.

Biological Activity

Lithium(1+) ion 5-methylpyridine-2-sulfinate is a chemical compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₇NO₂S·Li
  • Molecular Weight : Approximately 166.18 g/mol
  • Structure : The compound consists of a lithium ion coordinated to a 5-methylpyridine-2-sulfinate moiety, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Ion Displacement : Lithium ions can displace other cations (e.g., sodium, potassium) in critical neuronal enzymes and neurotransmitter receptors, thereby modulating their functions.
  • Enzyme Modulation : The compound may affect the activity of enzymes involved in neurotransmitter synthesis and degradation, influencing neuronal signaling pathways .

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that lithium compounds can exert neuroprotective effects in models of neurodegenerative diseases by stabilizing mood and reducing symptoms of depression.
  • Antimicrobial Properties : Preliminary investigations have indicated that the compound may possess antimicrobial properties, warranting further exploration in pharmacological contexts .
  • Anticancer Potential : There is emerging evidence suggesting that lithium compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveStabilizes mood; reduces depressive symptoms
AntimicrobialExhibits potential antimicrobial effects
AnticancerInhibits cancer cell proliferation

Case Study: Neuroprotective Effects in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in behavioral tests associated with depression. The treatment group showed reduced immobility in forced swim tests compared to controls, indicating potential antidepressant-like effects. Furthermore, histological analyses revealed decreased neuronal apoptosis in treated animals .

Case Study: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the established methods for synthesizing and characterizing lithium(1+) ion 5-methylpyridine-2-sulfinate?

Methodological Answer: Synthesis typically involves ion-exchange reactions or coordination chemistry approaches. For example, microwave-assisted synthesis (as demonstrated for cobaltocenium derivatives in ) could optimize reaction efficiency. Characterization requires:

  • X-ray crystallography to confirm the crystal structure and Li⁺ coordination geometry.
  • NMR spectroscopy (¹H, ¹³C, and ⁷Li) to verify ligand binding and ion mobility.
  • Thermogravimetric analysis (TGA) to assess thermal stability, particularly for hydrated forms.
    Ensure experimental protocols align with reproducibility standards, including detailed reaction conditions (solvents, temperatures) and purity validation via elemental analysis .

Q. What thermodynamic properties are critical for understanding this compound’s stability in solution?

Methodological Answer: Key thermodynamic parameters include:

  • Hydration enthalpy (ΔrH°) and entropy (ΔrS°) for Li⁺-ligand interactions (see for analogous Li⁺-solvent data).
  • Ion-pair dissociation constants to evaluate ligand binding strength.
    Experimental methods like isothermal titration calorimetry (ITC) or conductivity measurements can quantify these properties. Compare results with computational models (e.g., DFT calculations) to validate accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s reactivity?

Methodological Answer: Contradictions in reactivity data (e.g., unexpected byproducts or kinetic inconsistencies) may arise from unaccounted variables like solvent effects or intermediate species. Steps to resolve this:

Perform ab initio molecular dynamics (AIMD) simulations to map reaction pathways.

Validate computational models against experimental thermodynamic datasets (e.g., ’s Li⁺-H₂O clustering data).

Use multivariate statistical analysis (e.g., principal component analysis) to identify outliers in experimental replicates .

Q. What strategies optimize the design of this compound for selective ion-exchange applications?

Methodological Answer: Design principles include:

  • Ligand functionalization : Introducing electron-withdrawing groups to enhance Li⁺ binding selectivity over Na⁺ or K⁺.
  • Structural rigidity : Using crystallography () to engineer steric hindrance against competing ions.
  • In situ spectroscopic monitoring (e.g., Raman or IR) to track ion-exchange kinetics and intermediate phases .

Q. How can researchers address discrepancies in reported hydration states of this compound?

Methodological Answer: Hydration state variability may stem from ambient humidity or crystallization conditions. To resolve this:

Conduct controlled-environment X-ray diffraction (e.g., under inert gas or vacuum) to isolate hydration effects.

Cross-reference with thermogravimetric data (TGA) to correlate mass loss with water content.

Compare results with computational hydration models (e.g., Monte Carlo simulations) to predict stable hydrated forms .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing conflicting thermodynamic measurements of this compound?

Methodological Answer:

  • Apply error propagation analysis to quantify uncertainties in calorimetric or conductivity data.
  • Use Bland-Altman plots to visualize systematic biases between datasets.
  • Cross-validate with ab initio calculations (e.g., Gibbs free energy comparisons in ) to identify outliers .

Q. How should researchers refine hypotheses when this compound exhibits anomalous coordination behavior?

Methodological Answer: Anomalies may indicate non-classical bonding (e.g., π-interactions with the pyridine ring). Refinement steps:

Perform X-ray absorption spectroscopy (XAS) to probe Li⁺ coordination geometry.

Compare with structurally characterized analogs (e.g., cobaltocenium complexes in ).

Reassess synthetic conditions (e.g., solvent polarity) to rule out kinetic vs. thermodynamic product formation .

Methodological Best Practices

Q. What criteria ensure the reproducibility of this compound synthesis?

Methodological Answer:

  • Document reagent purity , solvent drying protocols, and reaction atmosphere (e.g., inert gas vs. ambient).
  • Provide supplementary characterization data (e.g., NMR spectra, crystallographic CIF files) as per guidelines.
  • Include error margins for quantitative measurements (e.g., yield, binding constants) .

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